molecular formula C23H21N5O2 B459404 methyl 4-(5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-dien-3-yl)benzoate CAS No. 303980-27-0

methyl 4-(5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-dien-3-yl)benzoate

Cat. No.: B459404
CAS No.: 303980-27-0
M. Wt: 399.4g/mol
InChI Key: KBLRNVGKQOQYOE-CVMOCDCISA-N
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Description

methyl 4-(5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7210~2,7~]dodeca-5,7-dien-3-yl)benzoate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-dien-3-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the amino and cyano groups. The final step involves esterification to form the methyl benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-dien-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

methyl 4-(5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-dien-3-yl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-(5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-dien-3-yl)benzoate exerts its effects involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2R,3S)-5-amino-4,4,6-tricyano-12-azatricyclo[7.2.1.02,7]dodeca-5,7-dien-3-yl]benzoate: Lacks the methyl group at the 12-position, resulting in different reactivity and properties.

    Methyl 4-[(2R,3S)-5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-dien-3-yl]phenylacetate: Contains a phenylacetate moiety instead of a benzoate, affecting its chemical behavior and applications.

Uniqueness

methyl 4-(5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-dien-3-yl)benzoate is unique due to its specific tricyclic structure and the presence of multiple functional groups. This combination of features provides a versatile platform for chemical modifications and applications, distinguishing it from similar compounds.

Properties

CAS No.

303980-27-0

Molecular Formula

C23H21N5O2

Molecular Weight

399.4g/mol

IUPAC Name

methyl 4-[(2R,3S)-5-amino-4,4,6-tricyano-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-dien-3-yl]benzoate

InChI

InChI=1S/C23H21N5O2/c1-28-15-7-8-18(28)19-16(9-15)17(10-24)21(27)23(11-25,12-26)20(19)13-3-5-14(6-4-13)22(29)30-2/h3-6,9,15,18-20H,7-8,27H2,1-2H3/t15?,18?,19-,20-/m1/s1

InChI Key

KBLRNVGKQOQYOE-CVMOCDCISA-N

Isomeric SMILES

CN1C2CCC1[C@@H]3[C@H](C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC=C(C=C4)C(=O)OC

SMILES

CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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